3,17-Dihydroxypregn-5-en-20-one

Endocrinology Aging Research Steroid Hormone Profiling

Endogenous Δ5-steroid prohormone for endocrinology & drug target research. This intermediate, generated by CYP17A1 17α-hydroxylase and cleaved to DHEA by 17,20-lyase, suffers from irreproducible data when substituted with pregnenolone or 17-hydroxyprogesterone. It is the direct substrate for dissecting CYP17A1 bifunctional activity-a prostate cancer target-and a quantitative reference inhibitor of 17β-HSD3 (IC50 30.3 µM). - Definitive CYP17A1 hydroxylase/lyase substrate for inhibitor selectivity profiling. - Sex-specific aging biomarker with distinct male (13.0 nmol/L) vs female (9.20 nmol/L) serum peaks. - Reliable analytical standard for steroid profiling in adrenal tumor & enzyme deficiency diagnostics.

Molecular Formula C21H32O3
Molecular Weight 332.5 g/mol
CAS No. 387-79-1
Cat. No. B045230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,17-Dihydroxypregn-5-en-20-one
CAS387-79-1
Synonyms17 alpha Hydroxypregnenolone
17 alpha-Hydroxypregnenolone
17 Hydroxypregnenolone
17-alpha-Hydroxypregnenolone
17-Hydroxypregnenolone
17-Hydroxypregnenolone, (3alpha)-Isomer
17-Hydroxypregnenolone, (3beta,13alpha)-Isomer
17-Hydroxypregnenolone, (3beta,13alpha,17alpha)-Isomer
17-Hydroxypregnenolone, (3beta,17alpha)-Isomer
17alpha Hydroxypregnenolone
17alpha-Hydroxypregnenolone
Hydroxypregnenolone
Molecular FormulaC21H32O3
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
InChIInChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3
InChIKeyJERGUCIJOXJXHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 3,17-Dihydroxypregn-5-en-20-one (CAS 387-79-1) for Steroidogenic Pathway Research


3,17-Dihydroxypregn-5-en-20-one (17α-Hydroxypregnenolone, CAS 387-79-1) is a C21 pregnane steroid [1]. It functions as an endogenous prohormone in the Δ5-steroidogenic pathway, being biosynthesized from pregnenolone by the mitochondrial cytochrome P450 enzyme 17α-hydroxylase (CYP17A1) [2]. This hydroxylation step renders it a crucial intermediate for the production of dehydroepiandrosterone (DHEA) and, consequently, downstream androgens and estrogens [2].

Why Substituting 3,17-Dihydroxypregn-5-en-20-one with a General Steroid is Scientifically Unjustified


In-class substitution of 3,17-Dihydroxypregn-5-en-20-one with a structurally similar steroid, such as its direct precursor pregnenolone or the parallel Δ4-pathway intermediate 17-hydroxyprogesterone, is not scientifically equivalent. The compound's dual hydroxylation at the C3β and C17α positions defines its specific role as a substrate for the bifunctional CYP17A1 enzyme, which uniquely catalyzes both its formation and its subsequent 17,20-lyase cleavage to DHEA [1]. This specific enzymatic processing is not shared by other 17-hydroxylated steroids, and empirical data demonstrate that its in vivo dynamics—such as age-dependent serum concentration profiles in humans—differ markedly from its precursor pregnenolone [2]. Such distinctions directly impact experimental outcomes in endocrinology and pharmacology research, making generic substitution a source of irreproducible data.

Quantitative Evidence for the Differentiated Use of 3,17-Dihydroxypregn-5-en-20-one (CAS 387-79-1)


Distinct Serum Concentration Profile vs. Pregnenolone in Human Aging Studies

In human aging studies, the serum concentration profile of 3,17-dihydroxypregn-5-en-20-one (17-hydroxypregnenolone) does not parallel that of its direct precursor, pregnenolone. Both steroids exhibit age-related peaks, but the polynomial fit for 17-hydroxypregnenolone shows more pronounced differences between sexes [1]. Specifically, in men, the first peak was 13.0 nmol/L and the second 7.72 nmol/L, whereas in women, the corresponding peaks were 9.20 nmol/L and 4.78 nmol/L, respectively [1]. This contrasts with the often more uniform age-related decline observed for pregnenolone.

Endocrinology Aging Research Steroid Hormone Profiling

Differential Detection in Ovarian Tissue: 17-Hydroxypregnenolone vs. 17-Hydroxyprogesterone

In a study on immature rat ovaries, 17-hydroxypregnenolone (17-OH-preg) and 17-hydroxyprogesterone (17-OH-prog) exhibit distinct temporal expression patterns, with 17-OH-preg being the predominant early progestin [1]. At day 5, 17-OH-prog was undetectable, whereas 17-OH-preg was present. Furthermore, upon gonadotropin stimulation, the increase in 17-OH-preg was significantly larger than that of 17-OH-prog [1].

Reproductive Endocrinology Developmental Biology Ovarian Physiology

CYP17A1-Mediated Conversion Yield from Cholesterol and Dihydroxycholesterol Precursors

In vitro studies using guinea pig adrenal preparations demonstrate that the conversion efficiency of various precursors to 3β,17α-dihydroxypregn-5-en-20-one is highly variable and quantifiable [1]. The yield from cholesterol was only 0.05-0.35%, while the yield from the more direct precursor 17α,20α-dihydroxycholesterol was significantly higher, ranging from 1% to 3% [1]. This represents a 4- to 60-fold increase in yield.

Steroidogenesis Enzymology Metabolic Pathway Analysis

In Vitro Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)

3,17-Dihydroxypregn-5-en-20-one has been identified as an inhibitor of human testicular 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme responsible for the conversion of androstenedione to testosterone [1]. In a microsomal assay, it exhibited an IC50 of 30.3 µM [1]. While this potency is moderate, it distinguishes the compound from other closely related steroids like DHEA, which is a product of 17,20-lyase activity and not a direct inhibitor of 17β-HSD3.

Endocrinology Enzyme Inhibition Androgen Metabolism

High-Value Research Applications for 3,17-Dihydroxypregn-5-en-20-one (CAS 387-79-1)


Biomarker Discovery for Adrenal Pathologies

3,17-Dihydroxypregn-5-en-20-one serves as a critical analytical standard for the identification and quantification of steroid intermediates in biological fluids. A case study of an adrenal tumor detected 13 µg of 3β,17-dihydroxypregn-5-en-20-one per 100 mL of adrenal-venous blood, alongside other androgens [1]. Its presence, especially in the context of other steroid levels, can be used to pinpoint enzymatic deficiencies (e.g., 3β-HSD deficiency) or steroid-secreting tumors, as its accumulation is a specific indicator of CYP17A1 activity and downstream pathway flux.

Investigating Sex-Specific Aging and Hormonal Decline

Given its distinct, sex-dependent serum profile in aging humans, 3,17-dihydroxypregn-5-en-20-one is a key compound for studying the endocrinology of aging. Its concentration exhibits pronounced peaks in men (13.0 and 7.72 nmol/L) compared to women (9.20 and 4.78 nmol/L), a pattern not mirrored by its precursor pregnenolone [2]. This makes it a superior marker for delineating sex-specific hormonal changes with age, offering a more nuanced view than simply measuring DHEA or pregnenolone.

Probing CYP17A1 Bifunctional Activity in Steroidogenic Research

This compound is the direct product of CYP17A1 17α-hydroxylase activity and the immediate substrate for CYP17A1 17,20-lyase activity [3]. It is therefore an indispensable tool for studying the bifunctional nature of CYP17A1, a key drug target for prostate cancer and other hormone-dependent diseases. Researchers can use it to dissect the differential regulation of the enzyme's hydroxylase and lyase activities and to test the selectivity of potential CYP17A1 inhibitors, as its conversion to DHEA is a direct readout of lyase function.

Reference Standard for In Vitro Steroid Metabolism and Inhibition Assays

With a defined IC50 of 30.3 µM against human 17β-HSD3, 3,17-dihydroxypregn-5-en-20-one can be used as a reference inhibitor in enzymatic assays focused on androgen metabolism [4]. This application is distinct from its role as a pathway intermediate and provides a quantitative benchmark for comparing the potency of novel inhibitors targeting 17β-HSD3, a therapeutic target for conditions like benign prostatic hyperplasia.

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